molecular formula C26H35N3O2 B3836114 4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol

4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol

Cat. No.: B3836114
M. Wt: 421.6 g/mol
InChI Key: MNZRUOOSJYCYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a butynol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization and coupling. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol
  • 4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-3-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol

Uniqueness

The uniqueness of 4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol lies in its specific structural features, such as the combination of the piperidine and pyridine rings with the butynol group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

4-[4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-31-19-17-28-15-11-26(12-16-28)22-29(21-25-9-13-27-14-10-25)20-24-7-5-23(6-8-24)4-2-3-18-30/h5-10,13-14,26,30H,3,11-12,15-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZRUOOSJYCYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CN(CC2=CC=C(C=C2)C#CCCO)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol
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4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol
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4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol

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